bacopaside II

Descripción general

Descripción

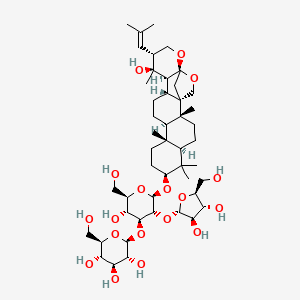

Bacopaside II is a natural product found in Bacopa monnieri . It belongs to the class of triterpenoid saponins and has been identified as an antidepressant . Its potential applications include the improvement of high order cognitive processes and treatment/prevention of neurological diseases .

Molecular Structure Analysis

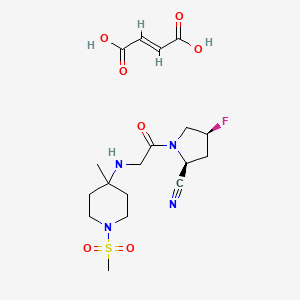

The molecular formula of bacopaside II is C47H76O18 . Its molecular weight is 929.1 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis

Bacopaside II is a white powder . Its solubility in DMSO is 90 mg/mL . The compound should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación

- Background : Colorectal cancer (CRC) is a significant global health concern, and novel therapeutic agents are needed to combat this disease .

Analytical Reference Standard

Bacopaside II serves as an analytical reference standard for quantifying this compound in Bacopa monnieri using various chromatography techniques .

Synergy with Other Bacopasides

Bacopaside II works synergistically with other triterpene saponins (such as bacopaside I) from Bacopa monnieri. These compounds collectively exhibit anti-angiogenic effects and induce apoptosis in colorectal cancer cell lines .

Mecanismo De Acción

Target of Action

Bacopaside II, an extract from the medicinal herb Bacopa monnieri, primarily targets the Aquaporin-1 (AQP1) water channel . AQP1 is a protein that facilitates the transport of water across cell membranes . It is expressed in various cell types and plays a crucial role in cellular processes such as migration .

Mode of Action

Bacopaside II interacts with its target by blocking the AQP1 water channel . This blockage impairs the migration of cells that express AQP1 . Furthermore, Bacopaside II induces cell cycle arrest and apoptosis , which are processes that halt cell division and lead to programmed cell death, respectively .

Biochemical Pathways

It is known that bacopaside ii can inhibit the enzymemonoamine oxidase B , thus preventing the breakdown of certain neurotransmitters . This action could potentially influence various biochemical pathways related to neurotransmission and neuronal health .

Pharmacokinetics

It is known that triterpenoid saponins like bacopaside ii can be transformed in vivo to metabolites that exhibit better biological activity and pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of Bacopaside II’s action include a significant reduction in cell viability and proliferation . It causes cell loss at high dose combinations, associated with G2/M arrest and apoptosis . It also significantly reduces cell migration and invasiveness .

Action Environment

The action, efficacy, and stability of Bacopaside II can be influenced by various environmental factors. For instance, the production of Bacopaside II in Bacopa monnieri is low due to various environmental factors and species variations . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can enhance the production of Bacopaside II by providing essential media, nutrients, and optimum growth conditions .

Safety and Hazards

Bacopaside II is very toxic if swallowed and irritating to the skin . It also poses a risk of serious damage to the eyes . There is a possible risk of impaired fertility and harm to the unborn child . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-18-58-47-19-46(20-59-47)23(38(47)45(22,7)57)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,46)6)63-41-37(65-39-34(55)31(52)25(16-49)61-39)36(32(53)26(17-50)62-41)64-40-35(56)33(54)30(51)24(15-48)60-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23-,24-,25+,26-,27+,28-,29+,30-,31+,32-,33+,34-,35-,36+,37-,38+,39+,40+,41+,43+,44-,45+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPYJOPCULCLQ-UOXCDNDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347350 | |

| Record name | Bacopaside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bacopaside II | |

CAS RN |

382146-66-9 | |

| Record name | Bacopaside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382146669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO6L404Y9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)